2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound featuring a bromophenyl group, an oxazole ring, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multiple steps. One common approach includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Alkylation: The phenol group is alkylated using an alkyl halide under basic conditions to introduce the 2-methylprop-2-en-1-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Quinone derivatives
Reduction: Phenyl derivatives
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel polymers and materials with unique properties, such as enhanced thermal stability or electrical conductivity.
Biological Studies: The compound can serve as a probe in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: It can be employed in the development of new catalysts, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The oxazole ring and bromophenyl group can interact with the target protein through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl-1-phenyl-1-ethanol
- 2-[4-(4-Bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(4-Bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the design of compounds with specific biological activities and material properties.
Properties
Molecular Formula |
C20H18BrNO3 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-[4-(4-bromophenyl)-3-methyl-1,2-oxazol-5-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C20H18BrNO3/c1-12(2)11-24-16-8-9-17(18(23)10-16)20-19(13(3)22-25-20)14-4-6-15(21)7-5-14/h4-10,23H,1,11H2,2-3H3 |
InChI Key |
ZVGGSEMEWHTQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Br)C3=C(C=C(C=C3)OCC(=C)C)O |
Origin of Product |
United States |
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